7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Total Synthesis Ring-Opening Metathesis Complexity Generation

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6) is a strained bicyclic acid chloride featuring a 7-oxanorbornene core with a reactive carbonyl chloride moiety. It is typically synthesized via Diels-Alder cycloaddition between furan and appropriate dienophiles, followed by functional group transformation.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 84752-05-6
Cat. No. B13974180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
CAS84752-05-6
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1C2C=CC(C1C(=O)Cl)O2
InChIInChI=1S/C7H7ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2
InChIKeyNWTBDWZQXVGZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6): Bicyclic Acid Chloride Building Block for Stereoselective Synthesis


7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6) is a strained bicyclic acid chloride featuring a 7-oxanorbornene core with a reactive carbonyl chloride moiety. It is typically synthesized via Diels-Alder cycloaddition between furan and appropriate dienophiles, followed by functional group transformation [1]. This scaffold serves as a versatile intermediate in natural product total synthesis and the construction of stereochemically complex architectures [2].

Why 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6) Cannot Be Replaced by Generic Acid Chlorides or Saturated Analogs


In-class substitution of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride with generic aliphatic acid chlorides or even saturated 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 867257-43-0) fails to preserve synthetic utility due to three orthogonal differentiation dimensions: (i) the bridgehead olefin enables downstream complexity-generating transformations (ring-opening metathesis, electrophilic additions, cycloadditions) that saturated analogs cannot undergo [1]; (ii) exo/endo stereochemical configuration profoundly influences enzymatic recognition, with exo esters hydrolyzed by pig liver esterase significantly faster than endo isomers, enabling preparative-scale stereoisomer separation ; and (iii) the acid chloride functional group provides reactivity orthogonal to the corresponding carboxylic acid (CAS 24363-23-3), eliminating activation steps in amide/ester coupling sequences. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6)


Bridgehead Olefin Enables Complexity-Generating Transformations Absent in Saturated 7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride

The 7-oxabicyclo[2.2.1]hept-5-ene core of CAS 84752-05-6 contains a bridgehead double bond that enables downstream transformations not accessible from the saturated analog 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 867257-43-0). While CAS 867257-43-0 is limited to standard nucleophilic acyl substitution at the carbonyl chloride, the unsaturated derivative serves as a scaffold for ring-opening metathesis polymerization (ROMP) to generate polyether ionophores, as well as electrophilic additions to the olefin for stereoselective functionalization [1]. A comprehensive review documents numerous natural product total syntheses where this unsaturated scaffold is essential for rapid complexity generation [2].

Total Synthesis Ring-Opening Metathesis Complexity Generation

Exo/Endo Stereochemical Configuration Dictates Enzymatic Recognition and Preparative Separation Feasibility

Pig liver esterase (PLE) exhibits pronounced geometric selectivity toward exo- vs. endo-7-oxabicyclo[2.2.1]hept-5-ene esters. In a study of exo-2-ethoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-enes, PLE hydrolyzed exo isomers significantly faster than endo isomers . This kinetic discrimination enables preparative-scale separation of exo/endo mixtures, which is critical for obtaining stereochemically homogeneous intermediates from racemic Diels-Alder products. For CAS 84752-05-6 (the acid chloride), the exo configuration is similarly recognized when the compound is used to prepare ester derivatives, providing a handle for enzymatic resolution prior to acid chloride activation.

Stereoselective Synthesis Enzymatic Resolution Process Chemistry

Acid Chloride Functional Group Eliminates Coupling Activation Step Relative to Carboxylic Acid (CAS 24363-23-3)

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6) is pre-activated for nucleophilic acyl substitution, enabling direct amide or ester bond formation with amines or alcohols under mild conditions . The corresponding carboxylic acid, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 24363-23-3), requires separate activation with coupling reagents (e.g., DCC, EDC, HATU) or conversion to the acid chloride via thionyl chloride or oxalyl chloride . This additional step increases time, cost, and purification burden. The acid chloride form is therefore preferred for library synthesis and parallel medicinal chemistry workflows where throughput is critical.

Amide Synthesis Esterification Reaction Efficiency

Predicted Physicochemical Properties Differentiate Target from Saturated Analog CAS 867257-43-0

Computationally predicted physical properties provide a basis for distinguishing CAS 84752-05-6 from its saturated analog. The target compound (CAS 84752-05-6, exo isomer CAS 58564-81-1) has a predicted density of 1.4±0.1 g/cm³ and boiling point of 219.8±40.0 °C at 760 mmHg [1]. The saturated analog 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 867257-43-0) has a molecular weight of 160.6 g/mol (vs. 158.58 for the target) and predicted boiling point of 218.9±23.0 °C . These differences, while modest, may influence purification protocols (distillation parameters) and formulation considerations.

Physicochemical Properties Handling Storage

Optimal Research and Industrial Application Scenarios for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS 84752-05-6)


Medicinal Chemistry Library Synthesis Requiring Direct Amide/ester Coupling to the 7-Oxanorbornene Scaffold

When constructing compound libraries based on the 7-oxabicyclo[2.2.1]hept-5-ene core, the acid chloride (CAS 84752-05-6) enables direct, one-step coupling to diverse amines or alcohols without activation reagents [1]. This streamlines parallel synthesis workflows and reduces purification complexity compared to using the carboxylic acid (CAS 24363-23-3), which would require separate activation steps. The bridgehead olefin remains intact for potential downstream diversification [2].

Total Synthesis of Natural Products Requiring Complexity Generation from 7-Oxanorbornene Building Blocks

In total synthesis campaigns targeting complex natural products such as banyaside, suomilide, or epoxyquinols, the 7-oxabicyclo[2.2.1]hept-5-ene scaffold serves as a key building block for rapid complexity generation [1]. The acid chloride derivative (CAS 84752-05-6) provides a pre-functionalized entry point for elaborating this scaffold, enabling ring-opening metathesis, electrophilic additions, and stereoselective transformations that are inaccessible from saturated analogs [2]. The exo configuration, when specified, ensures predictable stereochemical outcomes.

Process-Scale Preparation of Stereochemically Homogeneous Intermediates via Enzymatic Resolution

For processes requiring stereochemically pure 7-oxabicyclo[2.2.1]hept-5-ene derivatives, the exo isomer of the acid chloride (CAS 58564-81-1) or its ester precursors can be resolved using pig liver esterase [1]. The enzyme's pronounced selectivity for exo over endo isomers enables preparative-scale separation of racemic Diels-Alder mixtures. Procuring exo-enriched acid chloride (rather than mixed stereoisomers) is essential for reproducible stereochemical outcomes in subsequent transformations.

Polymer Chemistry: Ring-Opening Metathesis Polymerization (ROMP) to Generate Polyether Ionophores

The bridgehead olefin in CAS 84752-05-6 derivatives enables ring-opening metathesis polymerization (ROMP) to generate acyclic polymeric ionophores with applications in ion sensing and membrane transport [1]. Saturated 7-oxabicyclo[2.2.1]heptane analogs cannot undergo this transformation. The acid chloride functionality allows for pre-polymerization functionalization or attachment of polymerization-directing groups.

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